(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
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Overview
Description
The compound “(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The (5Z) and (E) in the name indicate the stereochemistry of the double bonds in the molecule .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy . Single-crystal X-ray diffraction can also be used to elucidate the three-dimensional structure .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the thiazole ring or the double bond in the prop-2-enylidene group . The specific reactions would depend on the reaction conditions and the reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as color, density, hardness, solubility, and electrical conductivity . These properties can be determined through various experimental techniques.Scientific Research Applications
Synthesis and Biological Applications of Thiazolidines
Thiazolidine motifs, including the closely related structures to "(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one," have garnered significant attention for their potential in drug discovery. Thiazolidines and their derivatives exhibit a broad spectrum of biological activities, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant properties. Their structural diversity allows for various synthetic approaches, including multicomponent reactions and green chemistry, aiming to enhance selectivity, purity, and yield. This makes thiazolidines a valuable scaffold in the development of new therapeutic agents (Sahiba et al., 2020).
Chemical Properties and Applications
The chemical reactivity and applications of thiazolidine-based compounds in heterocyclic synthesis and as dyes have been extensively reviewed. These compounds serve as versatile intermediates for constructing a variety of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of such scaffolds under mild conditions offers significant potential for the generation of novel heterocyclic compounds and dyes, underscoring their importance in synthetic organic chemistry and material science (Gomaa & Ali, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-2-methylsulfanyl-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS2/c1-16-13-14-12(15)11(17-13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3/b8-5+,11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGMDJBJBYPPBN-PAUBHIBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC=CC2=CC=CC=C2)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C/C=C/C2=CC=CC=C2)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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